molecular formula C23H29N3O10 B14765126 Thalidomide-O-acetamido-PEG4-OH

Thalidomide-O-acetamido-PEG4-OH

Cat. No.: B14765126
M. Wt: 507.5 g/mol
InChI Key: ACEWXSQOQGCDKC-UHFFFAOYSA-N
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Description

Thalidomide-O-acetamido-PEG4-OH: is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the field of PROTAC (PROteolysis TArgeting Chimeras) technology, which leverages the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-O-acetamido-PEG4-OH typically involves the conjugation of thalidomide with a PEG4 linker. The process often includes the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Thalidomide-O-acetamido-PEG4-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various conjugates where the PEG4 linker is replaced or modified with other functional groups .

Scientific Research Applications

Thalidomide-O-acetamido-PEG4-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.

    Biology: Employed in studies to understand protein-protein interactions and cellular pathways.

    Medicine: Investigated for its potential in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of novel drug delivery systems and bioconjugates .

Mechanism of Action

The mechanism of action of Thalidomide-O-acetamido-PEG4-OH involves its binding to cereblon (CRBN), a substrate recognition receptor for Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This process is crucial for the selective degradation of target proteins, making it a valuable tool in PROTAC technology .

Comparison with Similar Compounds

Uniqueness: Thalidomide-O-acetamido-PEG4-OH is unique due to its specific functional groups that allow for versatile chemical modifications and its ability to selectively degrade target proteins through the ubiquitin-proteasome system. This makes it a valuable tool in both research and therapeutic applications .

Properties

Molecular Formula

C23H29N3O10

Molecular Weight

507.5 g/mol

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]acetamide

InChI

InChI=1S/C23H29N3O10/c27-7-9-34-11-13-35-12-10-33-8-6-24-19(29)14-36-17-3-1-2-15-20(17)23(32)26(22(15)31)16-4-5-18(28)25-21(16)30/h1-3,16,27H,4-14H2,(H,24,29)(H,25,28,30)

InChI Key

ACEWXSQOQGCDKC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCO

Origin of Product

United States

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